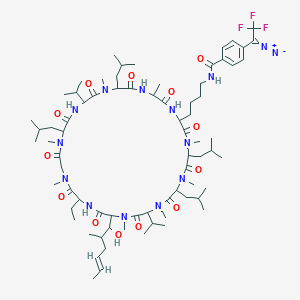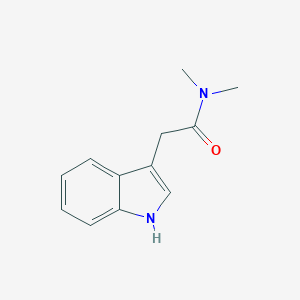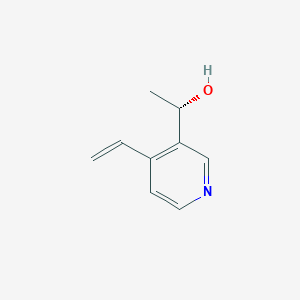
(1S)-1-(4-ethenylpyridin-3-yl)ethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1S)-1-(4-ethenylpyridin-3-yl)ethanol is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. This compound is also known as 4-vinyl-3-pyridinol and is a derivative of pyridine.
作用机制
The mechanism of action of (1S)-1-(4-ethenylpyridin-3-yl)ethanol is not fully understood. However, it has been suggested that it works by inhibiting the activity of certain enzymes that are involved in the inflammatory response. It has also been found to scavenge free radicals, which contribute to oxidative stress and inflammation.
生化和生理效应
Studies have shown that (1S)-1-(4-ethenylpyridin-3-yl)ethanol has several biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. It has also been found to increase the levels of anti-inflammatory cytokines, such as interleukin-10. In addition, it has been found to reduce oxidative stress and improve antioxidant status.
实验室实验的优点和局限性
One of the main advantages of using (1S)-1-(4-ethenylpyridin-3-yl)ethanol in lab experiments is its potential as a drug candidate. It has been found to have anti-inflammatory and antioxidant properties, which make it a promising candidate for the treatment of various diseases. However, one of the limitations of using this compound in lab experiments is its limited availability. The synthesis method is complex and requires specialized equipment and expertise.
未来方向
For research include studying its potential as a drug candidate, investigating its mechanism of action, and exploring its potential applications in other fields.
合成方法
The synthesis of (1S)-1-(4-ethenylpyridin-3-yl)ethanol involves the reaction of 4-vinylpyridine with sodium borohydride. The reaction takes place in anhydrous ethanol and is catalyzed by palladium on carbon. The resulting product is then purified using column chromatography. This synthesis method has been reported in several studies and has been found to be efficient in producing high yields of (1S)-1-(4-ethenylpyridin-3-yl)ethanol.
科学研究应用
(1S)-1-(4-ethenylpyridin-3-yl)ethanol has been used in several scientific research studies due to its potential applications in various fields. One such application is in the field of medicinal chemistry, where it has been studied for its potential as a drug candidate. It has been found to have anti-inflammatory and antioxidant properties, which make it a promising candidate for the treatment of various diseases.
属性
CAS 编号 |
154456-94-7 |
|---|---|
产品名称 |
(1S)-1-(4-ethenylpyridin-3-yl)ethanol |
分子式 |
C9H11NO |
分子量 |
149.19 g/mol |
IUPAC 名称 |
(1S)-1-(4-ethenylpyridin-3-yl)ethanol |
InChI |
InChI=1S/C9H11NO/c1-3-8-4-5-10-6-9(8)7(2)11/h3-7,11H,1H2,2H3/t7-/m0/s1 |
InChI 键 |
FZBRZWLORRMBRL-ZETCQYMHSA-N |
手性 SMILES |
C[C@@H](C1=C(C=CN=C1)C=C)O |
SMILES |
CC(C1=C(C=CN=C1)C=C)O |
规范 SMILES |
CC(C1=C(C=CN=C1)C=C)O |
同义词 |
3-Pyridinemethanol,4-ethenyl-alpha-methyl-,(S)-(9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



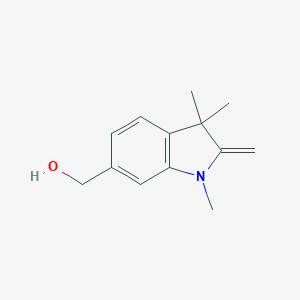
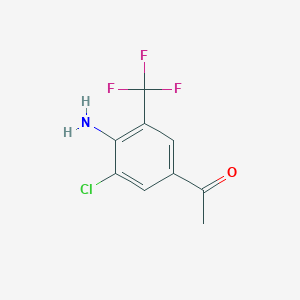
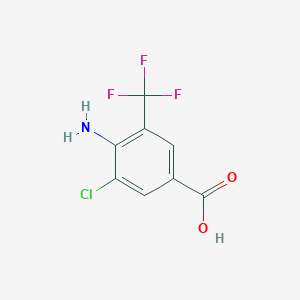
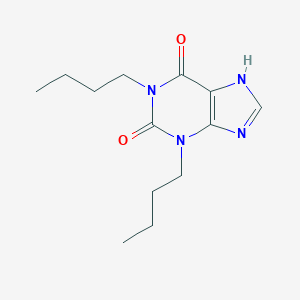
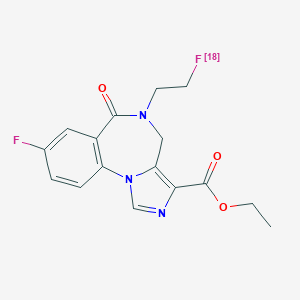
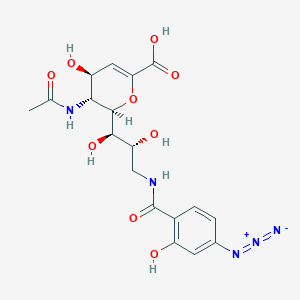
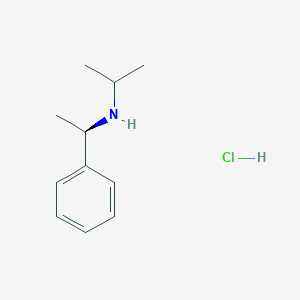
![[2,3-diacetyloxy-5-[4,5-diacetyloxy-6-(heptadecylcarbamoyl)-2-[[11-(heptadecylcarbamoyl)-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl]oxy]oxan-3-yl]oxy-6-(heptadecylcarbamoyl)oxan-4-yl] acetate](/img/structure/B137312.png)
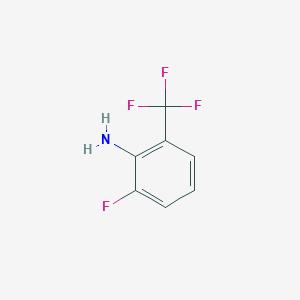
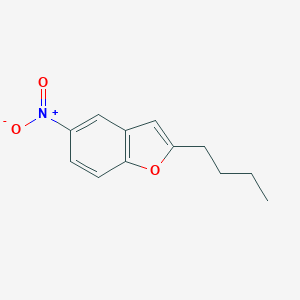
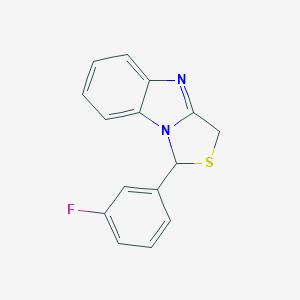
![2-[2-(2,6-dichloroanilino)phenyl]-N,N-dimethylacetamide](/img/structure/B137320.png)
